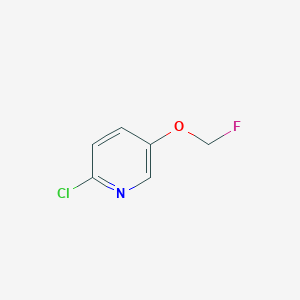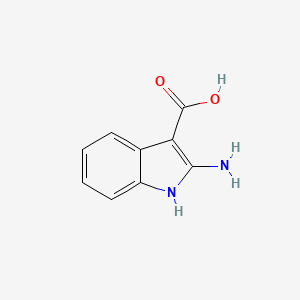![molecular formula C11H12ClNO2 B15315906 (2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanamine](/img/structure/B15315906.png)
(2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanamine is a chemical compound with the molecular formula C11H12ClNO2 It features a cyclopropyl group attached to a methanamine moiety, which is further connected to a chlorinated benzo[d][1,3]dioxole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: The starting material, 1,3-benzodioxole, is chlorinated to introduce the chlorine atom at the 7-position.
Cyclopropylation: The chlorinated benzo[d][1,3]dioxole is then subjected to cyclopropanation using a suitable cyclopropylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the chlorinated benzo[d][1,3]dioxole ring, potentially removing the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Dechlorinated benzo[d][1,3]dioxole derivatives.
Substitution: Various substituted methanamine derivatives.
科学的研究の応用
(2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
1-Benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole core and have been studied for their anticancer properties.
Benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate: Another compound with a similar benzo[d][1,3]dioxole structure, used in pharmaceutical research.
Uniqueness: (2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanamine is unique due to the presence of the cyclopropyl group and the methanamine moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H12ClNO2 |
|---|---|
分子量 |
225.67 g/mol |
IUPAC名 |
[2-(7-chloro-1,3-benzodioxol-5-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C11H12ClNO2/c12-9-2-6(8-1-7(8)4-13)3-10-11(9)15-5-14-10/h2-3,7-8H,1,4-5,13H2 |
InChIキー |
RBZIRTZRLYAXGF-UHFFFAOYSA-N |
正規SMILES |
C1C(C1C2=CC3=C(C(=C2)Cl)OCO3)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide](/img/structure/B15315833.png)
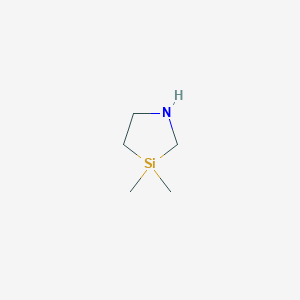
![2-[2-(Propan-2-yloxy)phenyl]propan-2-amine](/img/structure/B15315859.png)

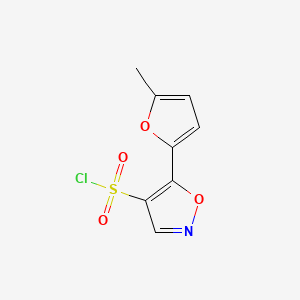
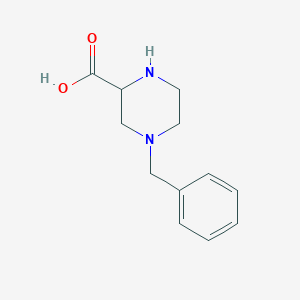
![{9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanolhydrochloride](/img/structure/B15315879.png)

![4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15315887.png)
